molecular formula C14H15F3N4O2S2 B2769744 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097862-89-8

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2769744
CAS No.: 2097862-89-8
M. Wt: 392.42
InChI Key: MEVZELLEHWXTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,5-thiadiazole heterocycle fused to a piperidine ring and a trifluoromethyl-substituted benzene sulfonamide moiety. The piperidine ring may enhance solubility due to its basic nitrogen, a critical feature for bioavailability.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S2/c15-14(16,17)11-3-1-2-4-12(11)25(22,23)20-10-5-7-21(8-6-10)13-9-18-24-19-13/h1-4,9-10,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZELLEHWXTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a piperidine ring , with a trifluoromethyl group attached to a benzene ring that also contains a sulfonamide functional group . Its molecular formula is C13H14N6O2S3C_{13}H_{14}N_{6}O_{2}S_{3}, with a molecular weight of 382.5 g/mol. The presence of these functional groups suggests significant potential for various biological interactions.

Synthesis and Testing

Research indicates that this compound has been synthesized through multi-step organic reactions involving key precursors such as N-(4-nitrophenyl)acetohydrazonoyl bromide. The antimicrobial efficacy was assessed against several microorganisms, including:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus
  • Fungal Strain : Candida albicans

The minimum inhibitory concentration (MIC) values were determined using standard methods such as disk diffusion and broth microdilution assays. Results demonstrated that the compound exhibits notable antimicrobial activity, particularly against E. coli and C. albicans .

MicroorganismMIC (µg/mL)
E. coli32
Staphylococcus aureus16
Candida albicans64

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : The structural characteristics allow it to penetrate microbial membranes, leading to cell lysis.
  • Targeting Specific Receptors : Interaction with specific receptors or proteins involved in cellular signaling pathways has also been suggested .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent growth inhibition .
  • Another investigation revealed that related thiadiazole compounds exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting further applications in treating inflammatory diseases .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

Enzyme Inhibition

The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown potential as inhibitors of various enzymes that regulate cellular signaling pathways .

Receptor Modulation

It can modulate the activity of neurotransmitter receptors, influencing neurological pathways. This suggests potential applications in treating neurological disorders .

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential applications in developing new antibacterial agents .

Anticancer Properties

Research indicates that compounds similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide may exhibit anticancer effects by targeting specific kinases involved in tumor growth .

Anticonvulsant Effects

Thiadiazole derivatives have been investigated for their anticonvulsant properties. Similar compounds have demonstrated significant anticonvulsant action, suggesting this compound may also have potential in treating epilepsy .

Case Studies and Research Findings

Several studies have explored the applications of thiadiazole derivatives:

  • Anticancer Activity : A study demonstrated that thiadiazole derivatives effectively suppressed tumor growth in xenograft models. The mechanism was linked to enzyme inhibition related to cancer cell signaling pathways .
  • Anticonvulsant Properties : Research highlighted the anticonvulsant effects of thiazole-integrated compounds, which showed median effective doses significantly lower than standard medications .
  • Antibacterial Efficacy : Compounds with similar structural features exhibited antimicrobial activity comparable to established antibiotics like norfloxacin, indicating potential for developing new treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Pyrazolo-Pyrimidine Sulfonamides ()

The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57, MW: 616.9, MP: 211–214°C) shares the sulfonamide group but diverges in core structure. Its pyrazolo[3,4-d]pyrimidine core and fluorinated chromen-4-one moiety suggest distinct electronic properties compared to the thiadiazole-piperidine system in the target compound.

(b) Thiazole and Imidazo Derivatives ()

Compounds like 3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide and N-(2,5-dimethoxyphenyl)propanamide feature thiazole or imidazo cores with sulfonamide/amide linkages. These lack the piperidine-thiadiazole scaffold but include substituents like methoxy and phenoxy groups, which influence solubility and steric bulk. The absence of fluorine or trifluoromethyl groups in these analogs may reduce metabolic stability compared to the target compound’s CF3 group .

Physicochemical Properties

  • Higher MW in analogs correlates with increased complexity but may impact permeability.
  • Melting Point (MP): Example 57 has an MP of 211–214°C, suggesting crystalline stability. The target compound’s MP would depend on its packing efficiency, influenced by the rigid thiadiazole ring.

Pharmacological Implications

  • Target Selectivity: The thiadiazole ring’s electron-deficient nature may facilitate interactions with enzymes or receptors requiring π-π stacking or hydrogen bonding, differing from the pyrazolo-pyrimidine or thiazole cores in analogs.
  • Metabolic Stability: Fluorine atoms in Example 57 and the CF3 group in the target compound improve resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., compounds) .
  • Solubility: The piperidine ring’s basic nitrogen in the target compound could enhance solubility at physiological pH, whereas cyclopropane (Example 57) or aromatic substituents () may reduce it.

Q & A

Basic: What are the key synthetic routes and reaction conditions for this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidine-thiadiazole core via nucleophilic substitution or cyclization reactions.
  • Step 2: Sulfonamide linkage using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
    Reactions are monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Advanced: How can reaction kinetics be optimized for the coupling of thiadiazole and piperidine moieties?

Answer:

  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to identify transition states and activation energies for nucleophilic substitution .
  • Experimental optimization : Apply Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loadings. For example, DMF enhances solubility, while elevated temperatures (80–100°C) accelerate coupling .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic and analytical methods confirm structural integrity?

Answer:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR validate proton environments, CF3_3 group placement, and heterocyclic connectivity .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation of the sulfonamide-thiadiazole core, critical for target interaction studies .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase isoforms). The trifluoromethyl group’s electronegativity enhances binding affinity to hydrophobic pockets .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of the thiadiazole ring and sulfonamide group .

Advanced: How can contradictory IC50_{50}50​ values in enzyme inhibition studies be resolved?

Answer:

  • Assay standardization : Control variables like pH (7.4 vs. 6.8), ionic strength, and co-solvents (DMSO ≤1%) to minimize variability .
  • Data normalization : Use reference inhibitors (e.g., acetazolamide) to calibrate assay conditions across labs .
  • Statistical analysis : Apply ANOVA to identify significant differences in replicates and multivariate regression to isolate confounding factors (e.g., temperature fluctuations) .

Basic: What purification techniques ensure high compound purity for biological assays?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve >98% purity .
  • Recrystallization : Ethanol/water mixtures optimize crystal lattice formation for X-ray studies .

Advanced: How are synthetic by-products characterized and minimized?

Answer:

  • LC-MS/MS : Identify by-products (e.g., des-trifluoromethyl derivatives) via fragmentation patterns .
  • Reaction quenching : Add scavenger resins (e.g., MP-TsOH) to trap unreacted sulfonyl chloride .
  • Kinetic profiling : Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) to favor product over dimerization .

Basic: What stability studies are required for long-term storage?

Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition (e.g., sulfonamide hydrolysis) .
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidative degradation of the thiadiazole ring .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?

Answer:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : The CF3_3 group resists cytochrome P450 oxidation, confirmed by microsomal incubation (t1/2_{1/2} >60 min) .
  • Toxicity screening : Assess hepatotoxicity in HepG2 cells (IC50_{50} >50 μM deemed safe) .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting temperature shifts (ΔTm_m ≥2°C) .
  • Knockout models : Use CRISPR-Cas9 to delete the target gene and compare compound efficacy in wild-type vs. KO cells .
  • Fluorescent probes : Synthesize BODIPY-conjugated analogs for live-cell imaging and subcellular localization studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.